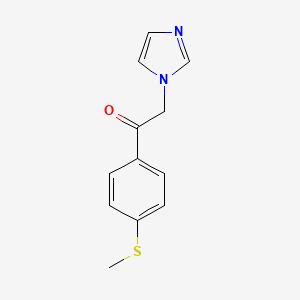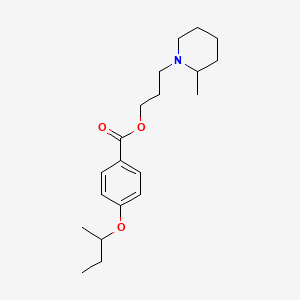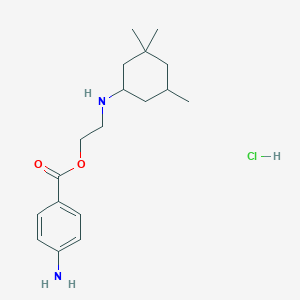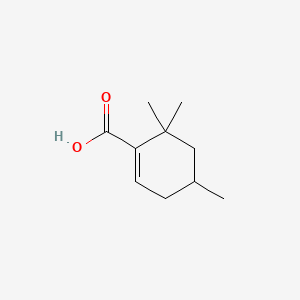
4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the diene cyclization of 2,3-dimethylbutadiene with allyl methacrylate, which is then followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions, such as temperature and reaction duration, are optimized to maximize yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are critical to ensure high purity and yield.
化学反応の分析
Types of Reactions: 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism by which 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The presence of methyl groups affects the compound’s steric and electronic properties, modulating its behavior in chemical and biological systems.
類似化合物との比較
- 1,3,3-Trimethylcyclohex-1-ene-4-carboxylic acid
- 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde
- 2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde
Comparison: 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid is unique due to its specific arrangement of methyl groups and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
85665-90-3 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
4,6,6-trimethylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(9(11)12)10(2,3)6-7/h5,7H,4,6H2,1-3H3,(H,11,12) |
InChIキー |
ZQYCJVJZOLWJJA-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(C(C1)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


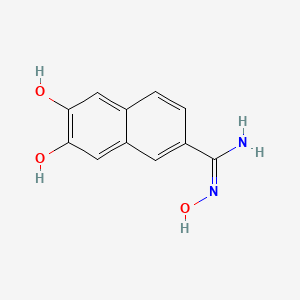




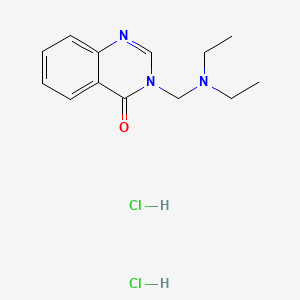
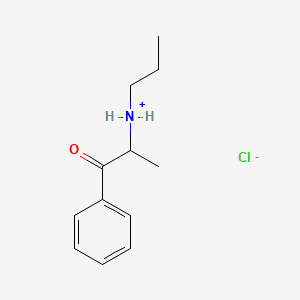
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
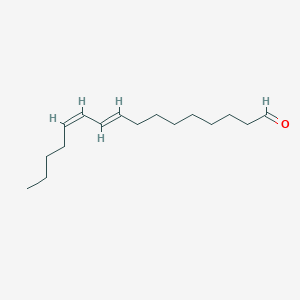
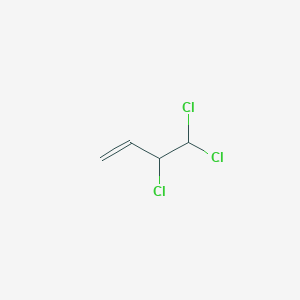
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
